1-(3,5-dimethylpiperidin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione
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Overview
Description
1-(3,5-dimethylpiperidin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione is a complex organic compound with a unique structure that combines piperidine, morpholine, and indole moieties
Preparation Methods
The synthesis of 1-(3,5-dimethylpiperidin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the indole moiety: This step may involve coupling reactions using indole derivatives.
Incorporation of the morpholine group: This can be done through nucleophilic substitution reactions.
Final assembly: The final compound is obtained by combining the intermediate products through condensation or other suitable reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(3,5-dimethylpiperidin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-dimethylpiperidin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be used in studies involving cellular processes and molecular interactions.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylpiperidin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar compounds to 1-(3,5-dimethylpiperidin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione include:
1-(3,5-dimethylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone: This compound shares the piperidine and ethanone moieties but has a different substituent on the aromatic ring.
(3,5-dimethylpiperidin-1-yl)-(2-pyridin-4-ylquinolin-4-yl)methanone: This compound has a similar piperidine structure but includes a quinoline moiety instead of an indole.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-16-11-17(2)13-26(12-16)23(29)22(28)19-14-25(20-6-4-3-5-18(19)20)15-21(27)24-7-9-30-10-8-24/h3-6,14,16-17H,7-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCXRGVFBIBIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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